molecular formula C9H11N3 B8767622 2-Amino-6-(ethylamino)benzonitrile

2-Amino-6-(ethylamino)benzonitrile

Cat. No.: B8767622
M. Wt: 161.20 g/mol
InChI Key: XIDLKNXPGSMUDN-UHFFFAOYSA-N
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Description

2-Amino-6-(ethylamino)benzonitrile is a benzonitrile derivative featuring amino and ethylamino substituents at the 2- and 6-positions of the aromatic ring, respectively. The ethylamino group (-NHCH₂CH₃) is a secondary amine, contributing to electron-donating effects and influencing solubility, reactivity, and biological interactions. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, given the versatility of benzonitrile derivatives in these fields .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-6-(ethylamino)benzonitrile

InChI

InChI=1S/C9H11N3/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5,12H,2,11H2,1H3

InChI Key

XIDLKNXPGSMUDN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key differences in substituents and molecular weights among analogous compounds:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Functional Groups
2-Amino-6-(ethylamino)benzonitrile Ethylamino (-NHCH₂CH₃) ~160* Amino, nitrile, secondary amine
2-Amino-6-(trifluoromethyl)benzonitrile Trifluoromethyl (-CF₃) Not reported Amino, nitrile, CF₃ (EWG)
2-Amino-6-(piperidin-1-yl)benzonitrile Piperidinyl (cyclic amine) 201.27 Amino, nitrile, tertiary amine
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile Chlorophenyl ethylamino 256.73 Nitrile, chlorophenyl, secondary amine
2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile Ethoxycoumarin 494.0 Amino, nitrile, coumarin moieties

*Calculated based on molecular formula C₉H₁₀N₃.

Key Observations :

  • Steric Effects: Piperidinyl and chlorophenyl ethylamino substituents introduce bulkiness, which may hinder molecular interactions in biological systems compared to the smaller ethylamino group .
  • Solubility : Ethoxycoumarin substituents () impart high molecular weight (494.0 g/mol) and aromaticity, likely reducing aqueous solubility relative to the target compound .

Physical and Chemical Properties

Melting Points and Stability
  • 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Melts at 330–332°C due to hydrogen bonding and crystalline packing from coumarin groups .
  • Target Compound : Expected to have a lower melting point (~150–200°C) due to less rigid substituents.
Spectroscopic Features
  • IR Spectroscopy: The nitrile stretching frequency in 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile is observed at 2,206 cm⁻¹, a range typical for nitriles. Similar values are anticipated for the target compound .
  • NMR: Ethylamino protons in the target compound would resonate near δ 1.43 (CH₃) and δ 4.23 (CH₂), as seen in analogous ethyl-substituted compounds .

Hazard and Regulatory Considerations

  • 4, H302). The ethylamino group may reduce toxicity compared to halogenated analogs .

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